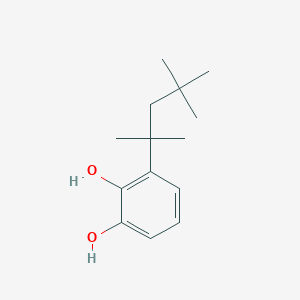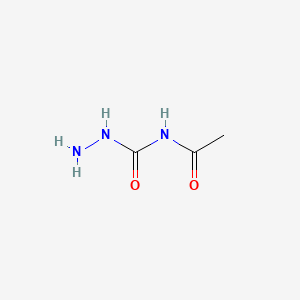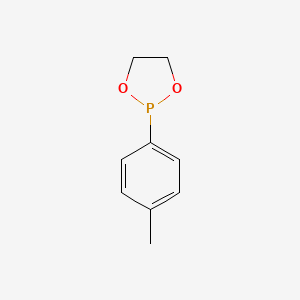
4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans This compound is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with two methyl groups and one phenyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 4,5-dimethyl-2-phenyl-1,5-hexadiene in the presence of a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydropyran ring to a fully saturated tetrahydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Pyranones or carboxylic acids.
Reduction: Tetrahydropyrans.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which 4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition or Activation: The compound can bind to the active site of enzymes, altering their catalytic activity.
Receptor Binding: It may interact with cellular receptors, triggering signaling cascades that result in physiological responses.
Comparaison Avec Des Composés Similaires
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran can be compared with other dihydropyrans and related heterocycles:
Similar Compounds:
Uniqueness:
- The presence of two methyl groups and a phenyl group in this compound imparts unique chemical properties and reactivity compared to its simpler analogs. These substitutions can influence the compound’s stability, reactivity, and potential applications in various fields.
Propriétés
Numéro CAS |
36681-67-1 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
Clé InChI |
AQKZFTYJLAMOSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(COC(C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



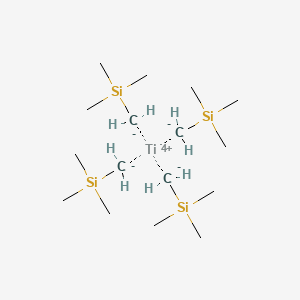
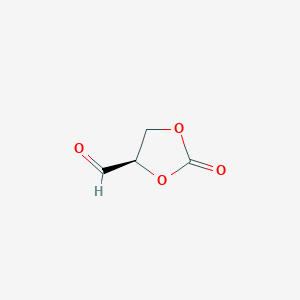

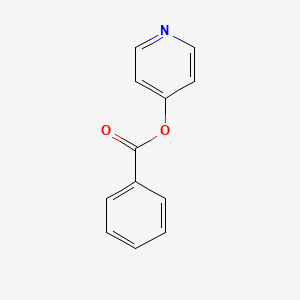
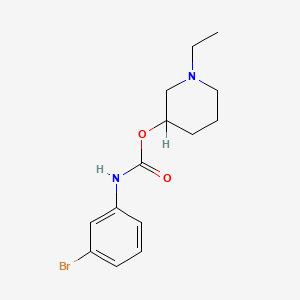
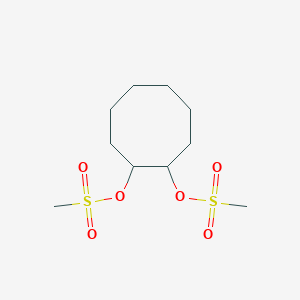

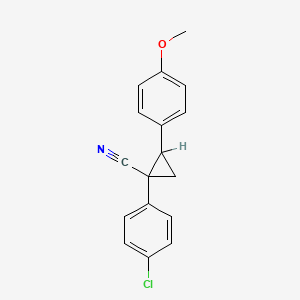
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

